The synthesis of (1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity, making optimization essential during synthesis.
The molecular structure of (1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate can be described as follows:
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
, which provides insight into its connectivity and functional groups.
(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate can participate in various chemical reactions:
Each of these reactions requires specific conditions such as temperature, solvent, and catalysts to proceed efficiently.
Further studies are required to elucidate its precise mechanism of action in biological systems.
The physical and chemical properties of (1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate include:
These properties are critical for determining handling procedures and potential applications in research.
(1R,2R)-methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate has several scientific applications:
(1R,2R)-Methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate represents a sophisticated molecular architecture combining a conformationally restricted trans-cyclopentane core with a sterically demanding biphenyl system. The rigid cyclopentane carboxylate framework enforces specific three-dimensional orientations critical for molecular recognition, while the 4'-nitrobiphenyl moiety introduces significant electronic anisotropy and hydrogen-bonding capabilities. This hybrid structure demonstrates exceptional potential in modulating biological targets—particularly proteases and kinases—where precise spatial positioning of the nitro group (hydrogen-bond acceptor) and carbonyl functionalities determines binding specificity [7]. Material science applications exploit the compound’s planar biphenyl segment for π-stacking in supramolecular assemblies, with the nitro group enabling further functionalization via reduction to amines or participation in metal-organic frameworks [2] [7]. The trans-stereochemistry at the 1,2-positions of the cyclopentane ring is crucial, as it dictates the equatorial orientation of the biphenylcarbonyl substituent, minimizing steric strain and enabling optimal intermolecular interactions—an effect unattainable with cis-diastereomers [3].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₉NO₅ |
Molecular Weight | 353.38 g/mol |
CAS Registry Number | Not assigned |
Key Functional Groups | Nitrobiphenyl, Ester, Ketone |
Stereochemical Descriptors | (1R,2R) |
The compound’s structural lineage originates from synthetic innovations in stereoselective cyclopentane carboxylate chemistry, notably documented in the mid-2000s. A pivotal 2008 patent (US2008/015227A1) detailed synthetic routes to structurally analogous (1R,2R)-biphenylcarbonyl cyclopentane carboxylates as intermediates for matrix metalloproteinase (MMP) inhibitors used in respiratory therapeutics [2] [7]. Though the 4'-nitro derivative itself was not explicitly claimed, this patent established the foundational value of the (1R,2R) stereochemistry in enhancing binding affinity to enzymatic targets—attributed to the optimal spatial projection of the biphenyl pharmacophore. Subsequent innovations exploited the nitro group’s versatility, using it as a masked aniline precursor for amide couplings or as an electron-withdrawing anchor for Suzuki-Miyaura cross-coupling reactions [2]. The consistent appearance of methyl (1R,2R)-cyclopentanecarboxylate intermediates—such as methyl (1R,2R)-2-(hydroxymethyl)cyclopentanecarboxylate (CAS# 502650-66-0)—in pharmaceutical patents underscores the scaffold’s strategic importance in drug discovery pipelines targeting inflammatory and fibrotic diseases [3] [7].
Despite its potential, several research challenges impede the compound’s broader application:
Stereoselective Synthesis Complexity: Achieving high diastereomeric excess (de >98%) in the critical (1R,2R) configuration demands chiral auxiliaries or asymmetric hydrogenation techniques. Existing methods for analogous trans-cyclopentane carboxylates—such as enzymatic resolution or chiral pool derivatization—suffer from low yields (<35%) or require expensive catalysts [3] [4]. The nitro group’s electrophilicity further complicates reactions, risking undesired reduction during multi-step syntheses.
Electronic Modulation Uncertainties: Predictive models correlating the nitro group’s position (para vs. meta) on the biphenyl system with target affinity remain underdeveloped. Computational studies suggest electron-withdrawing substituents enhance the carbonyl’s electrophilicity, potentially strengthening hydrogen bonds in enzyme active sites. However, experimental validation is sparse, particularly concerning MMP-12 or TNF-α inhibition—key targets in pulmonary diseases [7].
Characterization Limitations: The compound’s crystalline instability complicates X-ray crystallographic confirmation of its stereochemistry and binding orientation. Current structural analyses rely heavily on NMR (e.g., trans-JHH coupling constants ≈ 6–8 Hz in cyclopentane) and chiral HPLC—methods less definitive than crystallography for conformational mapping [3] [6]. Additionally, purification hurdles persist due to co-elution of stereoisomers in silica gel chromatography, necessitating specialized chiral stationary phases.
Table 2: Key Synthetic Precursors and Yields
Precursor Compound | Synthetic Method | Reported Yield | Reference |
---|---|---|---|
Methyl (1R,2R)-2-(hydroxymethyl)cyclopentanecarboxylate | Enzymatic resolution | 28% | [3] |
Methyl (1R,2R)-2-[(4'-amino-1,1'-biphenyl)carbonyl]cyclopentanecarboxylate | Suzuki-Miyaura coupling | 62% | [2] |
Cyclopentanecarboxylic acid | Pd-catalyzed hydrocarboxylation | 89% | [4] |
Future research must address scalable stereoselective routes, leveraging biocatalysis or flow chemistry to improve efficiency. Correlating electronic perturbations (e.g., nitro vs. cyano substituents) with bioactivity through structure-activity relationship (SAR) studies remains imperative to unlock the compound’s therapeutic potential.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2